(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol, also known by its CAS number 1365968-79-1, is an organic compound characterized by its molecular formula and a molecular weight of approximately 252.28 g/mol. The compound features a fluoronaphthalene moiety, which contributes to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and material science. It appears as a pale yellow solid with no available data on its boiling or melting points .
These reactions make (4-(4-Fluoronaphthalen-1-yl)phenyl)methanol a versatile building block in organic synthesis.
Research indicates that derivatives of (4-(4-Fluoronaphthalen-1-yl)phenyl)methanol exhibit significant biological activities. For example, related compounds have shown promising anticancer properties, particularly against breast cancer cell lines such as MDA-MB-231. These compounds can induce apoptosis and inhibit cell proliferation . The unique structure of (4-(4-Fluoronaphthalen-1-yl)phenyl)methanol may contribute to similar biological effects, warranting further investigation.
The synthesis of (4-(4-Fluoronaphthalen-1-yl)phenyl)methanol typically involves several steps:
These methods highlight the compound's synthetic accessibility and potential for modification to enhance its properties .
(4-(4-Fluoronaphthalen-1-yl)phenyl)methanol has potential applications in:
Interaction studies involving (4-(4-Fluoronaphthalen-1-yl)phenyl)methanol could focus on its binding affinity with various biological targets. Preliminary studies on similar compounds suggest that they may interact with enzymes or receptors involved in cellular signaling pathways, potentially affecting cancer cell growth and survival .
Several compounds share structural similarities with (4-(4-Fluoronaphthalen-1-yl)phenyl)methanol. These include:
| Compound Name | CAS Number | Molecular Formula | Notable Features |
|---|---|---|---|
| (3-(4-Fluoronaphthalen-1-yl)phenyl)methanol | 1349718-25-7 | Similar structure with different substitution patterns | |
| 1-(4-Fluoronaphthalen-1-yl)ethanone | 316-68-7 | Contains an ethanone moiety instead of a hydroxymethyl group | |
| (4-Fluoronaphthalen-1-yl)methanol | 79996-88-6 | A simpler structure lacking the additional phenyl group |
These compounds illustrate the diversity within this chemical class and highlight the unique positioning of (4-(4-Fluoronaphthalen-1-yl)phenyl)methanol due to its dual aromatic character and functional groups .
The synthesis of (4-(4-Fluoronaphthalen-1-yl)phenyl)methanol typically begins with functionalized naphthalene precursors. A common route involves Friedel-Crafts acylation of 4-fluoronaphthalene with benzoyl chloride derivatives, followed by reduction to install the hydroxymethyl group. Alternative pathways utilize Suzuki-Miyaura cross-coupling to link fluorinated naphthalene boronic acids with bromophenol derivatives, enabling precise control over substitution patterns.
Naphthalene Functionalization:
Coupling Reactions:
Reductive Steps:
Table 1: Comparison of Synthetic Routes
| Method | Starting Materials | Yield (%) | Key Advantage |
|---|---|---|---|
| Friedel-Crafts | 4-Fluoronaphthalene, AcCl | 62–68 | Short reaction sequence |
| Suzuki-Miyaura | Boronic acid, Bromonaphthalene | 75–82 | Superior regioselectivity |
| Grignard Addition | Naphthalene magnesium bromide | 55–60 | Tolerance for bulky groups |
Challenges in these pathways include managing the electron-withdrawing effects of fluorine, which can deactivate intermediates toward subsequent reactions.